MAO-A Selectivity vs. Tranylcypromine
As a metabolite of tranylcypromine, 4-[(1R,2S)-rel-2-aminocyclopropyl]phenol (4-hydroxytranylcypromine) demonstrates a differentiated inhibitory profile against monoamine oxidase (MAO) isoforms. While the parent compound, tranylcypromine, acts as a non-selective and irreversible MAO inhibitor, 4-hydroxytranylcypromine exhibits greater selectivity for the MAO-A isoform . This is a critical distinction, as MAO-A is primarily responsible for the breakdown of serotonin and norepinephrine, whereas MAO-B preferentially degrades phenethylamine and benzylamine . Direct comparative IC50 data for this specific compound is limited in the public domain; however, the class-level inference is that metabolites of tranylcypromine, including 4-hydroxytranylcypromine, are less potent MAO inhibitors than tranylcypromine itself [1]. This shift in isoform preference and potency is a key consideration for neuroscience research focused on dissecting serotonergic versus dopaminergic pathways or for studying the metabolic contribution to tranylcypromine's clinical effects.
| Evidence Dimension | MAO Isoform Selectivity |
|---|---|
| Target Compound Data | Greater selectivity for MAO-A (qualitative assessment) |
| Comparator Or Baseline | Tranylcypromine (non-selective MAO-A/MAO-B inhibitor) |
| Quantified Difference | Not available (shift from non-selective to preferential MAO-A inhibition) |
| Conditions | In vitro enzyme inhibition assays (based on class-level data for tranylcypromine metabolites) |
Why This Matters
For researchers investigating the specific roles of MAO-A in neurochemistry or studying the metabolic contributions to tranylcypromine's complex pharmacology, this compound's altered selectivity profile provides a more precise tool than the non-selective parent drug.
- [1] Mental Health Matters. Parnate. 2021. https://mental-health-matters.org/tag/parnate/. View Source
